![molecular formula C16H21NO3 B2611741 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid CAS No. 296246-15-6](/img/structure/B2611741.png)

2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

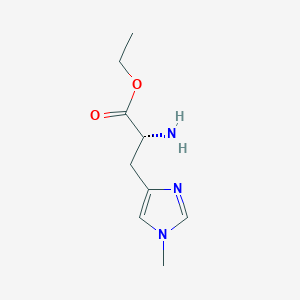

“2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C16H21NO3 . It is used in various chemical reactions and can be purchased from several suppliers .

Molecular Structure Analysis

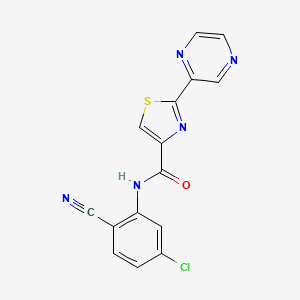

The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxylic acid group and a dimethylaniline group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carboxylic acids in general can undergo a variety of reactions. These include nucleophilic acyl substitution reactions, where the hydroxyl group (-OH) is replaced by another nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C16H21NO3), molecular weight (275.34284), and potentially its melting point, boiling point, and density .Applications De Recherche Scientifique

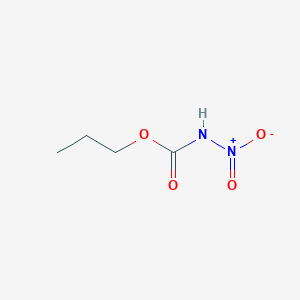

Photoreactive Protecting Groups

2,5-Dimethylphenacyl esters , closely related to the chemical structure , have been studied for their potential as photoremovable protecting groups for carboxylic acids. These compounds show high chemical yields upon irradiation, leading to the generation of free carboxylic acids. This property is particularly useful in organic synthesis and biochemistry for creating "caged compounds," where the photoreactive moiety acts as a protective group that can be removed by light exposure (Zabadal et al., 2001).

Conformationally Rigid Analogs

The synthesis of conformationally rigid analogs of biologically relevant molecules, such as 2-amino adipic acid, has been demonstrated starting from precursors like dimethyl rac-2,5-dibromohexanedioate. This approach allows for the creation of compounds with potential medicinal applications, leveraging the structural rigidity for specificity in biological interactions (Kubyshkin et al., 2009).

Antiplasmin Drugs

Research into 4-aminomethylcyclohexanecarboxylic acid derivatives, which share a similar cyclohexane carboxylic acid core with the queried compound, has explored their use in antiplasmin drugs. These studies focus on synthesizing isomers with varying configurations and assessing their antiplasmin activity, highlighting the importance of molecular structure in medicinal chemistry applications (Isoda & Yamaguchi, 1980).

ACE Inhibitors

Monoamidic derivatives of cyclohexanedicarboxylic acids have been investigated for their inhibitory activity against angiotensin converting enzyme (ACE), a key target in hypertension management. The studies have revealed the potential of these compounds as novel ACE inhibitors, showcasing an alternative structural motif to traditional ACE inhibiting drugs (Turbanti et al., 1993).

Coordination Chemistry and Material Science

Cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid derivatives, play a significant role in coordination chemistry. Their ability to undergo conformational transformations in the presence of various metal ions under hydrothermal conditions opens up possibilities for applications in materials science, particularly in the development of magnetic materials (Lin & Tong, 2011).

Propriétés

IUPAC Name |

2-[(2,5-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h7-9,12-13H,3-6H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMJNVRUHKJRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)

![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2611672.png)

![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)